Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-
Overview
Description
Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels
Biochemical Analysis
Cellular Effects
Related imidazo[4,5-b]pyridines have been shown to have antiproliferative activity against diverse human cancer cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that imidazo[4,5-b]pyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related imidazo[4,5-b]pyridines have shown dose-dependent accumulation of G2/M arrested cells in several cancer cell lines .
Dosage Effects in Animal Models
The effects of Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- at different dosages in animal models have not been reported yet. Related imidazo[4,5-b]pyridines have shown strong antiproliferative activity against most of the tested cell lines .
Metabolic Pathways
Imidazo[4,5-b]pyridines are known to interact with various enzymes and cofactors .
Transport and Distribution
Related imidazo[4,5-b]pyridines have shown to influence many cellular pathways necessary for the proper functioning of cells .
Subcellular Localization
Related imidazo[4,5-b]pyridines have shown to influence many cellular pathways necessary for the proper functioning of cells .
Preparation Methods
The synthesis of Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- typically involves multi-step synthetic routes. One common method is the condensation of 2,3-diaminopyridine with a carbonyl compound, followed by bromination and chlorination reactions . The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like dimethylformamide or dioxane . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as microwave-assisted synthesis or continuous flow reactors.
Chemical Reactions Analysis
Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can undergo Suzuki or Sonogashira coupling reactions to form biaryl or alkyne derivatives.
Scientific Research Applications
Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antiproliferative and antiviral activities.
Biological Studies: The compound is studied for its effects on various biological pathways, including cell cycle regulation and apoptosis.
Material Science: It is used in the synthesis of functional materials, such as dyes for solar cells and optical applications.
Comparison with Similar Compounds
Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
2-Phenylimidazo[4,5-b]pyridine: Known for its antiproliferative activity and potential as a therapeutic agent.
2,6-Diphenylimidazo[4,5-b]pyridine: Exhibits strong biological activity and is used in drug development.
4-Bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
These comparisons highlight the unique properties of Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro-, such as its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological behavior.
Properties
IUPAC Name |
2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chlorophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3O/c13-6-3-9-12(15-5-6)17-11(16-9)8-4-7(14)1-2-10(8)18/h1-5,18H,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTJLYHVTCRKLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=C(N2)C=C(C=N3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428988 | |
Record name | Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863669-38-9 | |
Record name | Phenol, 2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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